molecular formula C7H11N3 B6251186 4-azidohepta-1,6-diene CAS No. 110860-80-5

4-azidohepta-1,6-diene

Cat. No.: B6251186
CAS No.: 110860-80-5
M. Wt: 137.2
InChI Key:
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Description

. This compound is characterized by the presence of an azido group (-N₃) attached to a hepta-1,6-diene backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidohepta-1,6-diene can be achieved through several methods. One common approach involves the reaction of hepta-1,6-diene with sodium azide (NaN₃) in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced at the desired position on the diene backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-azidohepta-1,6-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form heterocycles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and organometallic compounds.

    Cycloaddition Reactions: Catalysts such as copper(I) or ruthenium(II) complexes are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Various substituted hepta-1,6-dienes.

    Cycloaddition Reactions: Heterocyclic compounds such as triazoles.

    Reduction Reactions: Hepta-1,6-diene amines.

Scientific Research Applications

4-azidohepta-1,6-diene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biological systems and as a precursor for bioorthogonal labeling.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-azidohepta-1,6-diene involves its ability to undergo various chemical transformations, which can be exploited for specific applications. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable heterocyclic compounds. These reactions are often facilitated by catalysts that enhance the reactivity of the azido group and promote the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

    Hepta-1,6-diene: Lacks the azido group, making it less reactive in certain chemical reactions.

    4-bromohepta-1,6-diene: Contains a bromine atom instead of an azido group, leading to different reactivity and applications.

    4-iodohepta-1,6-diene: Similar to 4-bromohepta-1,6-diene but with an iodine atom, affecting its chemical behavior.

Uniqueness of 4-azidohepta-1,6-diene

This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications, particularly in the synthesis of heterocycles and bioorthogonal chemistry.

Properties

CAS No.

110860-80-5

Molecular Formula

C7H11N3

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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